N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the hydrazide moiety produces amines .
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s ability to modulate various biological pathways makes it a versatile candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
What sets N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N6O2S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H22N6O2S/c1-17-12-13-20(31-17)14-25-27-22(30)16-32-23-28-26-21(15-24-18-8-4-2-5-9-18)29(23)19-10-6-3-7-11-19/h2-14,24H,15-16H2,1H3,(H,27,30)/b25-14+ |
InChI Key |
ZRHQNCWHIFPMQG-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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